molecular formula C16H12N2 B1599456 2-Phenylindole-3-acetonitrile CAS No. 27005-52-3

2-Phenylindole-3-acetonitrile

Cat. No. B1599456
CAS RN: 27005-52-3
M. Wt: 232.28 g/mol
InChI Key: CNAHOBNLHXZPRN-UHFFFAOYSA-N
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Description

2-Phenylindole-3-acetonitrile is a chemical compound with the molecular formula C16H12N2 . It has a molecular weight of 232.28 g/mol . The IUPAC name for this compound is 2-(2-phenyl-1H-indol-3-yl)acetonitrile .


Synthesis Analysis

The synthesis of 2-Phenylindole derivatives, including 2-Phenylindole-3-acetonitrile, has been described via Fischer indole synthesis through a one-pot solvent-free method . This method is considered efficient and environmentally friendly.


Molecular Structure Analysis

The molecular structure of 2-Phenylindole-3-acetonitrile consists of 32 bonds in total, including 20 non-H bonds, 17 multiple bonds, 2 rotatable bonds, 1 triple bond, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 nitrile (aliphatic), and 1 Pyrrole .


Chemical Reactions Analysis

2-Phenylindole-3-acetonitrile is a reactant for preparation of organic light emitting diodes (OLEDs), anti-inflammatory agents, antibacterial, antifungal agents, and fluorescent probes . It is a reactant in difluorohydroxylation reactions and Mannich-type reactions .


Physical And Chemical Properties Analysis

2-Phenylindole-3-acetonitrile has a XLogP3-AA value of 3.4, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a topological polar surface area of 39.6 Ų . It has a complexity of 323 .

Scientific Research Applications

Organic Synthesis Intermediary

2-Phenylindole-3-acetonitrile serves as an important intermediate in organic synthesis. Its structure is conducive to the formation of nucleophiles due to the presence of a nitrile group, which can act as an electron-withdrawing group, stabilizing the negative charge on adjacent carbon atoms .

Catalysis

In catalysis, 2-Phenylindole-3-acetonitrile can be used to facilitate various reactions, including the catalyzed carbon-heteroatom bond formation. Its application in catalysis is supported by its ability to participate in electrochemical conversions, which are efficient and environmentally friendly .

Pharmaceutical Applications

The indole moiety of 2-Phenylindole-3-acetonitrile is a common scaffold in pharmaceuticals. It can be used to synthesize compounds with potential anti-inflammatory, anti-fungal, and antibiotic properties .

Material Science

This compound can be utilized in the preparation of organic light-emitting diodes (OLEDs). The indole core is a key component in many materials that exhibit luminescence, making it valuable in the development of display technologies .

Heterocyclic Chemistry

2-Phenylindole-3-acetonitrile is a precursor for the synthesis of various heterocyclic compounds. The indole ring system is a versatile building block that can lead to a wide array of heterocycles with diverse biological activities .

Advanced Synthesis Techniques

The compound can be involved in one-pot, multi-component synthesis techniques, such as the Fischer indolisation–N-alkylation sequence. This method is rapid, efficient, and can generate a library of trisubstituted indoles .

Electrochemical Studies

Due to its good conductivity, 2-Phenylindole-3-acetonitrile can be studied in electrochemical systems. It can help in understanding the electrochemical behavior of organic molecules and the development of new electrochemical synthesis methods .

Analytical Chemistry

As a polar molecule with a high relative permittivity, 2-Phenylindole-3-acetonitrile can be used in analytical chemistry, particularly in chromatography as a solvent or as a standard for calibrating instruments .

Mechanism of Action

Safety and Hazards

The safety data sheet for 2-Phenylindole-3-acetonitrile indicates that it is harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as wearing protective gloves and clothing, ensuring adequate ventilation, and avoiding ingestion and inhalation are recommended .

Future Directions

2-Phenylindole derivatives, including 2-Phenylindole-3-acetonitrile, have shown promising anticancer properties . Future research could focus on further exploring these properties and developing more efficient synthesis methods. Additionally, the potential applications of this compound in the production of organic light emitting diodes (OLEDs), anti-inflammatory agents, antibacterial, antifungal agents, and fluorescent probes could be explored further .

properties

IUPAC Name

2-(2-phenyl-1H-indol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c17-11-10-14-13-8-4-5-9-15(13)18-16(14)12-6-2-1-3-7-12/h1-9,18H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAHOBNLHXZPRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427329
Record name 2-PHENYLINDOLE-3-ACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylindole-3-acetonitrile

CAS RN

27005-52-3
Record name 2-PHENYLINDOLE-3-ACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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